molecular formula C19H24N4O B6430497 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine CAS No. 2201178-54-1

2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine

Cat. No.: B6430497
CAS No.: 2201178-54-1
M. Wt: 324.4 g/mol
InChI Key: YFFYHCPUSIJKJD-UHFFFAOYSA-N
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Description

2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.19501140 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with protein kinase B (PKB or Akt), a crucial enzyme in cellular signaling pathways. The interaction involves binding to the active site of PKB, inhibiting its activity, and thereby affecting downstream signaling pathways

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it has been observed to inhibit cell proliferation by interfering with the Akt signaling pathway, leading to reduced cell survival and increased apoptosis . This compound also affects gene expression by modulating transcription factors downstream of Akt, thereby influencing cellular metabolism and growth. In non-cancerous cells, the effects might be less pronounced but still significant in terms of altering cell signaling and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of Akt. This inhibition occurs via competitive binding to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation This blockade results in the downregulation of Akt-mediated signaling pathways, affecting processes such as glucose metabolism, protein synthesis, and cell survival

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits strong inhibitory effects on Akt activity, leading to immediate alterations in cell signaling and function. Over time, the stability and degradation of the compound can influence its efficacy. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but its long-term effects on cellular function, particularly in in vitro and in vivo models, need more detailed exploration .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it effectively inhibits Akt activity without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound. The interaction with metabolic enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic contexts.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which may influence its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It predominantly localizes to the cytoplasm, where it interacts with Akt and other signaling molecules . Post-translational modifications, such as phosphorylation, may influence its localization and function, directing it to specific cellular compartments or organelles.

Properties

IUPAC Name

4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-14-4-3-9-20-19(14)24-12-15-7-10-23(11-8-15)18-16-5-2-6-17(16)21-13-22-18/h3-4,9,13,15H,2,5-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFYHCPUSIJKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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